Pent-3-en-2-one

Description

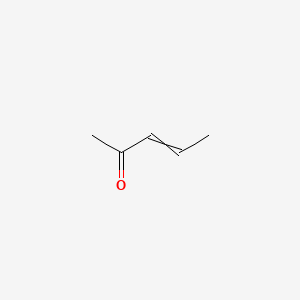

Structure

3D Structure

Properties

IUPAC Name |

pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060800 | |

| Record name | 3-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-33-2 | |

| Record name | 3-Penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(E)-pent-3-en-2-one IUPAC name and structure

An In-Depth Technical Guide to (E)-pent-3-en-2-one

Introduction

(E)-pent-3-en-2-one, a member of the α,β-unsaturated ketone class, is a colorless, volatile liquid with a characteristically fruity to pungent odor.[1] This compound, which exists as (E) and (Z) stereoisomers, is a valuable intermediate in organic synthesis.[1] It serves as a key building block for the synthesis of various fine chemicals and alkaloids, such as senepodine G and cermizine C.[2] Furthermore, it finds applications as a flavoring agent.[1][3] (3E)-pent-3-en-2-one is noted as a key odorant responsible for the chestnut-like aroma in green tea.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, and reaction pathways for professionals in research and drug development.

IUPAC Name and Chemical Structure

-

IUPAC Name: (E)-pent-3-en-2-one[3]

-

Synonyms: trans-3-Penten-2-one, Methyl propenyl ketone[3][5]

-

Molecular Formula: C₅H₈O[6]

Chemical Structure:

Caption: 2D Structure of (E)-pent-3-en-2-one.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (E)-pent-3-en-2-one is provided below for easy reference.

Table 1: Physicochemical Properties of (E)-pent-3-en-2-one

| Property | Value | Reference |

| Molecular Weight | 84.12 g/mol | [3] |

| Appearance | Colorless to yellow clear liquid | [7] |

| Boiling Point | 122.00 °C @ 760.00 mm Hg | [7] |

| Vapor Pressure | 14.217 mmHg @ 25.00 °C (est.) | [7] |

| Flash Point | 19.80 °C (est.) | [7] |

| logP (o/w) | 0.563 (est.) | [7] |

| Solubility | Soluble in alcohol. Slightly soluble in water. | [7][8] |

Table 2: Spectroscopic Data for (E)-pent-3-en-2-one

| Spectrum Type | Key Chemical Shifts (ppm) or Peaks | Reference |

| ¹H NMR (500 MHz, Water) | 1.91-1.93 (d, 3H), 2.28 (s, 3H), 6.10-6.14 (m, 1H), 7.05-7.12 (m, 1H) | [3] |

| ¹³C NMR (Acetone-D6) | 197.9, 144.3, 132.0, 26.8, 18.0 | [9] |

Experimental Protocols

(E)-pent-3-en-2-one is synthesized through several established laboratory methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Dehydration of 4-Hydroxy-2-pentanone

This protocol is a common and effective method for synthesizing (E)-pent-3-en-2-one through the acid-catalyzed dehydration of 4-hydroxy-2-pentanone.[1][10]

Materials:

-

4-Hydroxy-2-pentanone

-

Oxalic acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)[2][10]

-

Diethyl ether

-

Saturated aqueous sodium hydrogen carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Combine the crude 4-hydroxy-2-pentanone with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of the ketone) in a round-bottomed flask.[2]

-

Reflux the mixture for approximately 30 minutes to facilitate dehydration.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with 100 mL of diethyl ether.[2]

-

Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.[2]

-

Purify the crude product by fractional distillation to yield (E)-pent-3-en-2-one.

Synthesis via Acylation of Propene

This method provides a reliable route for producing trans-3-penten-2-one from propene and acetyl chloride.[2]

Materials:

-

Acetyl chloride

-

Anhydrous aluminum chloride (powdered)

-

Propene gas

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry 2-L three-necked flask equipped with a mechanical stirrer, gas-inlet tube, and reflux condenser, add 800 mL of dichloromethane and 157 g of acetyl chloride.[2]

-

While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.[2]

-

Bubble propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux.[2]

-

After the reaction is complete, combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[2]

-

Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.[2]

-

To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.[2]

-

Fractionally distill the remaining organic solution through a 30-cm Vigreux column, collecting the fraction boiling at 119–124 °C.[2]

Signaling Pathways and Logical Relationships

Aldol (B89426) Condensation Pathway for Synthesis

The aldol condensation of acetone (B3395972) and acetaldehyde (B116499) is a fundamental method for synthesizing 3-penten-2-one.[2] The reaction proceeds via a base-catalyzed mechanism.

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E)-pent-3-en-2-one (CHEBI:145276) [ebi.ac.uk]

- 5. 3-Penten-2-one, (E)- [webbook.nist.gov]

- 6. (E)-Pent-3-en-2-one 98.00% | CAS: 3102-33-8 | AChemBlock [achemblock.com]

- 7. (E)-3-penten-2-one, 3102-33-8 [thegoodscentscompany.com]

- 8. scent.vn [scent.vn]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-3-en-2-one, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, presenting the information in a manner accessible to researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity: CAS Numbers and Synonyms

This compound, an α,β-unsaturated ketone with the chemical formula C₅H₈O, exists as (E) and (Z) stereoisomers.[1] The compound is also known by several synonyms.

| Identifier | Value |

| CAS Number (Isomer unspecified) | 625-33-2[2] |

| CAS Number ((E)-isomer) | 3102-33-8[2][3] |

| CAS Number ((Z)-isomer) | 3102-32-7[4] |

| Synonyms | Methyl propenyl ketone, Ethylidene acetone (B3395972), 2-Oxo-3-pentene, (E)-3-Penten-2-one, trans-3-Penten-2-one[2] |

| Molecular Formula | C₅H₈O[5][6] |

| Molecular Weight | 84.12 g/mol [2][5] |

Physicochemical Properties

This compound is a colorless liquid with a fruity, pungent odor.[1][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 121-124 °C | [7][8] |

| Density | 0.862 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.437 | [7][8] |

| Vapor Pressure | 39.1 mmHg | [2] |

| Flash Point | 21 °C (closed cup) | [8] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol. | [2][5] |

| LogP | 0.52 | [2] |

Synthesis Methodologies and Experimental Protocols

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired stereoisomer, scale, and available starting materials.

This is a common and direct method for synthesizing 3-penten-2-one (B1195949).[9] The reaction proceeds via a base-catalyzed mechanism.

Experimental Protocol:

A detailed experimental protocol for the aldol (B89426) condensation can vary, but a general laboratory procedure is as follows:

-

Reaction Setup: A solution of acetone is chilled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) is added to the cooled acetone with stirring.

-

Acetaldehyde Addition: Acetaldehyde is added dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.

-

Reaction Monitoring: The reaction is stirred for a specified time, and its progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is neutralized with an acid (e.g., dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-penten-2-one.[9]

The (E) isomer can be synthesized by the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.[1][10]

Experimental Protocol:

-

Reaction Setup: 4-Hydroxy-pentan-2-one and a catalytic amount of oxalic acid are combined in a round-bottom flask equipped for distillation.

-

Dehydration: The mixture is heated, and the water and 3-penten-2-one product are co-distilled.

-

Separation and Purification: The distillate is collected, and the organic layer containing 3-penten-2-one is separated from the aqueous layer. The organic layer is then dried and purified by fractional distillation.

This method provides a reliable route to trans-3-penten-2-one.[9]

Experimental Protocol:

-

Reaction Setup: A dry 2-L three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. 800 mL of dichloromethane (B109758) and 157 g of acetyl chloride are added to the flask.

-

Catalyst Addition: While stirring, 320 g of powdered anhydrous aluminum chloride is added in portions over a 15-minute period.

-

Propene Addition: Propene gas is bubbled through the stirred solution at a rate sufficient to maintain a gentle reflux.

-

Workup: After the reaction is complete, the mixture is poured onto crushed ice and extracted with diethyl ether.

-

Purification: The ether extract is washed, dried, and the solvent is removed. The final product is obtained by fractional distillation.[9]

Biological Activity and Signaling Pathways

3-Penten-2-one has been shown to exhibit anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This effect is mediated through the induction of heme oxygenase-1 (HO-1).[7][8]

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental and Synthetic Workflows

The synthesis of fine chemicals often involves multi-step processes. The following diagram illustrates a generalized workflow for the synthesis of this compound via aldol condensation, a common industrial and laboratory method.

Caption: Workflow for the synthesis of this compound via aldol condensation.

References

- 1. 3-Penten-2-one - Wikipedia [en.wikipedia.org]

- 2. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-Pent-3-en-2-one 98.00% | CAS: 3102-33-8 | AChemBlock [achemblock.com]

- 4. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. scent.vn [scent.vn]

- 7. 3-PENTEN-2-ONE | 625-33-2 [chemicalbook.com]

- 8. 3-Penten-2-one 70 625-33-2 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-PENTEN-2-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of (Z)-pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Z)-pent-3-en-2-one. The information is curated for professionals in research, science, and drug development who require detailed chemical and physical data. All quantitative data is summarized in a structured table for ease of comparison. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of these key physical properties.

Core Physical Properties

(Z)-pent-3-en-2-one, a volatile organic compound, possesses a unique set of physical characteristics that are crucial for its application in various chemical syntheses and potential use in drug development. A summary of its key physical properties is presented below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [3] |

| CAS Number | 3102-32-7 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 122.5 °C (for the mixture of isomers) | [4] |

| Density | 0.861 g/cm³ (for the mixture of isomers) | [4] |

| Refractive Index | 1.433-1.437 (for the mixture of isomers) | [4] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol (B145695). | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.151 (Calculated) | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound such as (Z)-pent-3-en-2-one. It is important to note that these are general procedures and may require optimization for this specific compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of (Z)-pent-3-en-2-one

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

The density of a liquid can be determined using a pycnometer, which is a flask with a specific, accurately known volume.[8][9]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water

-

Sample of (Z)-pent-3-en-2-one

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

The pycnometer is then filled with distilled water, ensuring no air bubbles are trapped, and weighed again to determine the mass of the water. The temperature of the water is recorded.

-

The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried completely, and then filled with the sample liquid, (Z)-pent-3-en-2-one.

-

The mass of the filled pycnometer is measured, and the mass of the liquid is determined by subtraction.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[8]

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer, such as an Abbe refractometer.[10][11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

-

Sample of (Z)-pent-3-en-2-one

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the sample liquid are placed on the prism.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[11]

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

-

Test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Water bath (for temperature control)

-

Solvents (e.g., water, ethanol, oil)

-

Sample of (Z)-pent-3-en-2-one

Procedure:

-

A known volume or mass of the solvent is placed in a test tube.

-

A small, measured amount of (Z)-pent-3-en-2-one is added to the solvent.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

The mixture is then allowed to stand, and it is observed whether the solute has completely dissolved.

-

If the solute has dissolved, more is added in small increments until saturation is reached (i.e., no more solute will dissolve).

-

The amount of solute that has dissolved in the given amount of solvent at that temperature is then recorded to express the solubility. For a qualitative assessment, observations of "soluble," "slightly soluble," or "insoluble" can be made.[12][13][14]

Visualizations

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound.

Caption: A simplified workflow for determining the physical properties of a liquid.

Caption: A logical relationship for a plausible synthesis of (Z)-pent-3-en-2-one.

References

- 1. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 2. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 3. (Z)-pent-3-en-2-one (CAS 3102-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3-Penten-2-one, tech. 85% | Fisher Scientific [fishersci.ca]

- 5. scent.vn [scent.vn]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. dmdm.rs [dmdm.rs]

- 10. davjalandhar.com [davjalandhar.com]

- 11. athabascau.ca [athabascau.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Pent-3-en-2-one molecular weight and formula

An In-Depth Technical Guide on Pent-3-en-2-one: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a ketone that garners interest in various chemical research fields.

Molecular Formula

The molecular formula for this compound is C₅H₈O .[1][2][3][4][5] This formula indicates that a single molecule of this compound is composed of five carbon atoms, eight hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on established atomic weights, the molecular weight of this compound is approximately 84.12 g/mol .[3] More precise measurements from the National Institute of Standards and Technology (NIST) report the molecular weight as 84.1164 g/mol .[1][2]

The calculation is derived from the atomic weights of carbon, hydrogen, and oxygen:

Quantitative Data Summary

For ease of comparison and reference, the quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.1164 g/mol [1][2] |

| (approximately 84.12 g/mol [3]) | |

| Atomic Composition | |

| Carbon (C) | 5 atoms |

| Hydrogen (H) | 8 atoms |

| Oxygen (O) | 1 atom |

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

References

- 1. (Z)-pent-3-en-2-one [webbook.nist.gov]

- 2. 3-Penten-2-one [webbook.nist.gov]

- 3. 3-Penten-2-one | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3E)-pent-3-en-2-one | 3102-33-8; 625-33-2 | Buy Now [molport.com]

- 5. 3-Penten-2-one, (3Z)- | C5H8O | CID 5356572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-Pent-3-en-2-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-Pent-3-en-2-one, a key alpha,beta-unsaturated ketone. This document details experimental protocols, presents a thorough analysis of the spectral data, and includes visualizations to aid in the structural elucidation and understanding of this compound.

Molecular Structure

(E)-Pent-3-en-2-one, also known as trans-3-penten-2-one, is a five-carbon ketone with a double bond between carbons 3 and 4 in the E configuration. The structure with atom numbering is presented below.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of Pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of Pent-3-en-2-one using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and visual representations of key processes to aid in the characterization and understanding of this α,β-unsaturated ketone.

FT-IR Spectroscopic Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent chemical bonds.

FT-IR Data

The primary vibrational modes of this compound are summarized in the table below. These absorptions are indicative of its α,β-unsaturated ketone structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3050 - 2950 | C-H Stretch | Alkyl (C-H) | Medium to Strong |

| ~1675 | C=O Stretch | α,β-unsaturated Ketone | Strong |

| ~1630 | C=C Stretch | Alkene | Medium |

| ~1450 | C-H Bend | Alkyl (CH₂) | Medium |

| ~1360 | C-H Bend | Alkyl (CH₃) | Medium |

| ~970 | =C-H Bend (trans) | Alkene | Strong |

Note: The exact peak positions and intensities can vary slightly depending on the specific experimental conditions and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid sample like this compound using the transmission method with salt plates.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

-

-

Sample Preparation:

-

Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean, dry surface.

-

Using a clean pipette, place one to two drops of this compound onto the center of the salt plate.

-

Carefully place a second clean, dry salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Avoid introducing air bubbles.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Once the scan is complete, the resulting spectrum will be displayed.

-

-

Data Processing and Analysis:

-

Process the spectrum by performing a baseline correction and identifying the peak positions.

-

Compare the observed absorption bands with known correlation tables to identify the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator to prevent damage from moisture.

-

Mass Spectrometry Analysis of this compound

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound, providing a characteristic fragmentation pattern that aids in structural elucidation.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 84 | [C₅H₈O]⁺˙ (Molecular Ion) | ~25 |

| 69 | [M - CH₃]⁺ | ~100 (Base Peak) |

| 43 | [CH₃CO]⁺ | ~80 |

| 41 | [C₃H₅]⁺ | ~40 |

| 39 | [C₃H₃]⁺ | ~35 |

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes the general procedure for analyzing a volatile liquid sample such as this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

System Preparation:

-

Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.

-

Set the appropriate GC and MS parameters. Typical parameters include:

-

GC Inlet Temperature: 250 °C

-

GC Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: 35-200 amu

-

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 100 ppm.

-

-

Sample Injection:

-

Using a microliter syringe, inject 1 µL of the prepared sample solution into the GC inlet. The sample is vaporized and carried onto the GC column by an inert carrier gas (typically helium).

-

-

Chromatographic Separation and Mass Analysis:

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum for each chromatographic peak is recorded.

-

Identify the molecular ion peak and the major fragment ions in the mass spectrum of this compound.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Visual Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using FT-IR and Mass Spectrometry.

Caption: Experimental workflow for FT-IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to several characteristic fragment ions. The diagram below illustrates a plausible fragmentation pathway.

Caption: Fragmentation pathway of this compound in MS.

The Ubiquitous Presence of Pent-3-en-2-one in Flora and Foodstuffs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-3-en-2-one, an α,β-unsaturated ketone, is a volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of a diverse range of plants and food products. Existing as (E)- and (Z)- stereoisomers, this compound is not only a significant component of natural scents but also a product of chemical transformations during food processing. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various plant species and food items, the biosynthetic pathways leading to its formation, and the analytical methodologies employed for its detection and quantification. Furthermore, this guide explores the potential role of α,β-unsaturated ketones, such as this compound, in plant signaling pathways, an area of growing research interest.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species and food products, where it plays a role in their sensory attributes.[1]

In Plants and Plant-Derived Products

This compound is notably abundant in the berries of Aronia melanocarpa (black chokeberry), contributing significantly to their aroma profile.[1][2][3] It is also a key odorant responsible for the chestnut-like aroma in green tea.[4] Other documented plant sources include tomatoes (Lycopersicon esculentum), cocoa (Theobroma cacao), and tobacco (Nicotiana tabacum).[5][6]

In Processed Foods

The processing of food, particularly through methods involving heat, can lead to the formation or release of this compound. It has been detected in various processed foods, including potato chips, roasted peanuts, and roasted filberts. The formation of this compound in these products is often attributed to the oxidation of lipids during roasting and frying.[6]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly depending on factors such as the specific cultivar, ripeness, processing conditions, and the analytical methodology used for quantification. The following table summarizes available quantitative data for this compound in selected plants and foods.

| Plant/Food Source | Sample Type | Concentration/Abundance | Analytical Method | Reference(s) |

| Aronia melanocarpa (Black Chokeberry) | Juice | 23.6% of total aroma compounds | SPME-GC-MS | [7] |

| Aronia melanocarpa (Black Chokeberry) | Juice | 8% of total volatile compounds | HS-SPME-GC-MS/FID | [8] |

| Lycopersicon esculentum (Tomato) | Fruit | Present, but not quantified | HS-SPME-GC-MS | [9][10][11] |

| Camellia sinensis (Green Tea) | Leaves | Present, key odorant, but not quantified | Not specified | [4] |

| Theobroma cacao (Cocoa) | Beans | Present, but not quantified | Not specified | [6] |

Biosynthesis of this compound

The primary route for the formation of this compound in biological systems and food is through the oxidative degradation of polyunsaturated fatty acids, particularly linolenic acid.[1] This process, known as lipid peroxidation, can be either enzymatic or non-enzymatic.

The initial step involves the formation of a hydroperoxide from a polyunsaturated fatty acid. In plants, this is often catalyzed by lipoxygenase (LOX) enzymes. For linolenic acid, 13-hydroperoxy-linolenic acid (13-HPOT) is a common intermediate. This unstable hydroperoxide can then be cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to form smaller volatile compounds.[5][12][13]

While the precise enzymatic pathway leading to this compound is not fully elucidated in all organisms, a key step is the cleavage of the C18 fatty acid backbone. Research on soybean has identified a C-5,13-cleaving enzyme that acts on 13-hydroperoxy-linolenic acid to produce C5 compounds, including pentenols, which are precursors to pentenones.[4][14][15] The formation of 1-penten-3-ol, an isomer of the precursor to 1-penten-3-one, has been documented, suggesting a plausible route to the formation of related C5 ketones.[14][15]

Caption: Proposed Biosynthetic Pathway of this compound.

Potential Role in Plant Signaling

While a specific signaling pathway initiated by this compound has not been fully characterized, there is growing evidence that α,β-unsaturated ketones, as a class of molecules, play a significant role in plant signaling, particularly in response to stress. These compounds are categorized as Reactive Carbonyl Species (RCS) and are considered to be a missing link in the Reactive Oxygen Species (ROS) signaling cascade.[16][17][18][19]

ROS, such as hydrogen peroxide (H₂O₂), are produced in response to various biotic and abiotic stresses. These ROS can then lead to lipid peroxidation and the formation of RCS. Due to their electrophilic nature, RCS can react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine, leading to protein modification and subsequent changes in protein function. This modification of target proteins can then trigger downstream signaling events, including changes in gene expression and physiological responses, contributing to the plant's defense and adaptation mechanisms.[16][20]

Caption: General Signaling Role of Reactive Carbonyl Species (RCS).

Experimental Protocols

The analysis of this compound in plant and food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is well-suited for the extraction and analysis of volatile compounds from complex matrices.

Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix (e.g., Juice)

1. Sample Preparation:

-

Transfer a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., 2-heptanone) for quantification.

-

To increase the volatility of the analytes, add a salt (e.g., 1 g of NaCl) to the vial.

-

Immediately seal the vial with a PTFE-faced silicone septum and a magnetic screw cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in an autosampler with an agitator and heater.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector:

-

Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a sufficient time (e.g., 5 minutes) in splitless mode.

-

-

GC Column:

-

Use a suitable capillary column for volatile compound analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 5 °C/min to 200 °C.

-

Hold: Maintain the temperature at 200 °C for 5 minutes.

-

-

Carrier Gas:

-

Use helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST). The major characteristic ions for 3-penten-2-one (B1195949) are m/z 69 (base peak), 41, and 43.

-

Quantification: Create a calibration curve using standard solutions of this compound at various concentrations with the same internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.

Conclusion

This compound is a naturally occurring volatile compound that plays a significant role in the flavor and aroma of numerous plants and food products. Its biosynthesis is intricately linked to the oxidative degradation of polyunsaturated fatty acids. While detailed quantitative data across a wide range of sources remains an area for further investigation, analytical techniques such as HS-SPME-GC-MS provide robust methods for its detection and quantification. The emerging role of α,β-unsaturated ketones as signaling molecules in plant stress responses opens up new avenues for research, where the specific functions of this compound in these complex biological pathways are yet to be fully elucidated. This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the multifaceted nature of this intriguing compound.

References

- 1. On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Aronia melanocarpa volatiles by headspace-solid-phase microextraction (HS-SPME), simultaneous distillation/extraction (SDE), and gas chromatography-olfactometry (GC-O) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Characterization of a C-5,13-Cleaving Enzyme of 13(S)-Hydroperoxide of Linolenic Acid by Soybean Seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Reactive Carbonyl Species: A Missing Link in ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Reactive Carbonyl Species: A Missing Link in ROS Signaling | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

- 19. Reactive Carbonyl Species: A Missing Link in ROS Signaling [ouci.dntb.gov.ua]

- 20. encyclopedia.pub [encyclopedia.pub]

Synthesis of Pent-3-en-2-one from 4-Hydroxy-pentan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pent-3-en-2-one from 4-hydroxy-pentan-2-one. The core of this transformation lies in the acid-catalyzed dehydration of the starting β-hydroxy ketone. This document details the underlying reaction mechanism, presents a compilation of relevant quantitative data, and provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound.

Reaction Overview and Mechanism

The synthesis of this compound from 4-hydroxy-pentan-2-one is a classic elimination reaction, specifically a dehydration, where a molecule of water is removed from the substrate. This reaction is typically facilitated by an acid catalyst, which protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a carbocation intermediate. A proton is then abstracted from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a carbon-carbon double bond.

The reaction generally follows an E1 (elimination, unimolecular) mechanism, particularly with secondary alcohols like 4-hydroxy-pentan-2-one, as it proceeds through a carbocation intermediate. The formation of the more substituted and thermodynamically more stable alkene is favored, in accordance with Zaitsev's rule. In this case, the primary product is this compound, where the double bond is conjugated with the carbonyl group, which provides additional stability. Depending on the reaction conditions, a mixture of E and Z isomers of this compound may be formed.

Data Presentation

Physical and Spectroscopic Properties of Reactant and Product

| Property | 4-Hydroxy-pentan-2-one | This compound |

| Molecular Formula | C₅H₁₀O₂ | C₅H₈O |

| Molecular Weight | 102.13 g/mol | 84.12 g/mol |

| Boiling Point | ~177 °C at 760 mmHg | 122-124 °C |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

Spectroscopic Data for Compound Characterization

| Spectroscopy | 4-Hydroxy-pentan-2-one | This compound |

| ¹H NMR | δ (ppm): ~4.2 (m, 1H, -CH(OH)-), ~2.5 (d, 2H, -CH₂-), ~2.2 (s, 3H, -C(O)CH₃), ~1.2 (d, 3H, -CH(OH)CH₃) | δ (ppm): ~6.8 (m, 1H, =CH-), ~6.1 (m, 1H, =CH-), ~2.2 (s, 3H, -C(O)CH₃), ~1.9 (d, 3H, =CHCH₃) |

| ¹³C NMR | δ (ppm): ~209 (-C=O), ~64 (-CH(OH)-), ~52 (-CH₂-), ~30 (-C(O)CH₃), ~23 (-CH(OH)CH₃) | δ (ppm): ~198 (-C=O), ~145 (=CH-), ~132 (=CH-), ~26 (-C(O)CH₃), ~18 (=CHCH₃) |

| IR (cm⁻¹) | ~3400 (br, O-H), ~1710 (s, C=O) | ~1670 (s, C=O, conjugated), ~1630 (m, C=C) |

| Mass Spec (m/z) | 102 (M+), 87, 59, 43 | 84 (M+), 69, 43 |

Experimental Protocols

The following protocol is a representative procedure for the acid-catalyzed dehydration of 4-hydroxy-pentan-2-one.

Materials and Equipment

-

Reactants: 4-hydroxy-pentan-2-one

-

Catalyst: Iodine (I₂) or anhydrous oxalic acid.

-

Solvents: Diethyl ether or dichloromethane (B109758) for extraction (optional).

-

Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Neutralizing Agent: Saturated aqueous sodium bicarbonate solution.

-

Apparatus: Round-bottom flask, distillation apparatus (including a fractionating column), heating mantle, magnetic stirrer and stir bar, separatory funnel, standard laboratory glassware.

Reaction Procedure

-

Setup: Assemble a distillation apparatus using a round-bottom flask of appropriate size. Add 4-hydroxy-pentan-2-one (e.g., 50.0 g, 0.49 mol) to the flask along with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 g, 2.0 mmol) or anhydrous oxalic acid (e.g., 1.0 g, 11 mmol) to the flask.

-

Dehydration: Heat the mixture gently with stirring. The product, this compound, will begin to distill along with water. The reaction temperature is typically raised gradually from around 120 °C to 150-160 °C to drive the reaction to completion.

-

Collection: Collect the distillate, which will consist of a mixture of this compound and water. The distillation is complete when no more organic product is co-distilling with water.

Work-up and Purification

-

Phase Separation: Transfer the collected distillate to a separatory funnel. The organic layer (this compound) should be separated from the aqueous layer.

-

Extraction (Optional): The aqueous layer can be extracted with a small portion of diethyl ether or dichloromethane to recover any dissolved product. The organic extracts are then combined with the main product layer.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic catalyst.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filtration: Filter the dried solution to remove the drying agent.

-

Fractional Distillation: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 122-124 °C. This step is crucial to separate the desired product from any remaining starting material, water, and potential isomers.[1]

Isomer Equilibration (Optional)

The initial product may contain the β,γ-unsaturated isomer (pent-4-en-2-one). To convert this to the more stable α,β-unsaturated isomer, an acid-catalyzed equilibration can be performed.[1]

-

Acidification: Add a catalytic amount of p-toluenesulfonic acid (e.g., 200 mg for ~40 g of product) to the distilled this compound.[1]

-

Reflux: Reflux the mixture for a short period (e.g., 30 minutes).[1]

-

Work-up: Cool the mixture, dilute with diethyl ether, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.[1]

-

Final Distillation: Perform a final fractional distillation to obtain the purified this compound.[1]

Visualizations

Reaction Pathway

Caption: Acid-catalyzed E1 dehydration mechanism.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

The Chemical Reactivity of Alpha-Beta Unsaturated Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of alpha-beta unsaturated ketones (enones), a pivotal class of organic compounds. Their unique electronic structure, characterized by a conjugated system encompassing a carbonyl group and a carbon-carbon double bond, imparts a rich and versatile reactivity profile. This versatility has established them as indispensable building blocks in organic synthesis and as key pharmacophores in medicinal chemistry. This document details their synthesis, fundamental reaction mechanisms, and their significant role in biological systems and drug discovery, with a focus on providing actionable data and experimental insights.

Synthesis of Alpha-Beta Unsaturated Ketones

The synthesis of α,β-unsaturated ketones is most commonly achieved through condensation reactions, particularly the Aldol (B89426) condensation and its variants like the Claisen-Schmidt condensation.[1][2] These reactions involve the base- or acid-catalyzed reaction of an aldehyde or ketone with another carbonyl compound.[1]

A facile laboratory-scale synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a prominent class of α,β-unsaturated ketones, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide.[3]

Experimental Protocol: Synthesis of Chalcone (B49325) via Claisen-Schmidt Condensation

Materials:

-

Acetophenone

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol in a flask with stirring.

-

Prepare a 10% aqueous solution of NaOH.

-

Slowly add the NaOH solution dropwise to the stirred solution of the carbonyl compounds.

-

Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.

-

After the reaction is complete (typically 30 minutes to a few hours), pour the reaction mixture into ice-cold water.

-

Collect the precipitated crude chalcone by vacuum filtration and wash with cold water to remove excess NaOH.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure chalcone crystals.[1]

Table 1: Representative Yields for the Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | ~90 | [1] |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH | Ethanol | ~85 | [1] |

| 4-Methoxybenzaldehyde | Acetophenone | NaOH | Ethanol | ~92 | [1] |

| Benzaldehyde | 4'-Methylacetophenone | KOH | Methanol | ~88 | [1] |

Key Reactions of Alpha-Beta Unsaturated Ketones

The conjugated system in α,β-unsaturated ketones results in two electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the double bond.[4] The regioselectivity of the nucleophilic attack is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard and organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, such as enolates, amines, thiols, and Gilman cuprates, preferentially undergo 1,4-addition.[4][5]

Michael Addition

The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6] This reaction is of paramount importance for the formation of carbon-carbon and carbon-heteroatom bonds.

The reaction is typically base-catalyzed, where the base generates the nucleophilic enolate from the Michael donor. The enolate then attacks the β-carbon of the enone, leading to the formation of a new enolate intermediate, which is subsequently protonated to yield the 1,5-dicarbonyl compound.

Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft organometallic nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated ketones, in contrast to the 1,2-addition typically observed with harder Grignard reagents.[7][8]

Materials:

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

Anhydrous diethyl ether or THF

-

Ammonium (B1175870) chloride solution (saturated)

Procedure:

-

In a flame-dried, argon-purged flask, suspend CuI in anhydrous diethyl ether or THF at -78 °C.

-

Slowly add two equivalents of MeLi solution to the CuI suspension with stirring. The formation of the Gilman reagent (LiMe₂Cu) is indicated by the dissolution of the solid and the formation of a clear solution.

-

Slowly add a solution of 2-cyclohexen-1-one (1 equivalent) in the same anhydrous solvent to the Gilman reagent at -78 °C.

-

Allow the reaction to stir at low temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.[9]

Table 2: Enantioselectivity in Copper-Catalyzed Conjugate Addition of Grignard Reagents

| Enone | Grignard Reagent | Chiral Ligand | ee (%) | Reference |

| 2-Cyclohexen-1-one | EtMgBr | (R,R)-Taniaphos | 96 | [10] |

| 2-Cyclopenten-1-one | MeMgBr | (S,S)-JosiPhos | 92 | [10] |

| 2-Cyclohepten-1-one | n-PrMgBr | (R,R)-Taniaphos | 94 | [10] |

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular Aldol condensation to construct a six-membered ring.[11] This reaction is widely used in the synthesis of steroids, terpenes, and other polycyclic natural products. The classic example involves the reaction of a ketone with methyl vinyl ketone.[12]

The reaction proceeds in three main stages:

-

Michael Addition: An enolate, formed from a ketone under basic or acidic conditions, acts as the Michael donor and adds to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-diketone.[13]

-

Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl group of the other, forming a six-membered ring.[12]

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates to form the final α,β-unsaturated cyclic ketone.[13]

Materials:

-

Methyl vinyl ketone

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add 2-methylcyclohexanone to the basic solution to form the enolate.

-

Slowly add methyl vinyl ketone to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the Michael addition is complete.

-

Continue to heat the reaction mixture to promote the intramolecular aldol condensation and subsequent dehydration.

-

After the reaction is complete, neutralize the mixture with a weak acid and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting cyclic enone by distillation or column chromatography.[13]

Table 3: Diastereoselectivity in Robinson-type Annulation Reactions

| Michael Acceptor | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Arylidene malonate | Curcumin | >20:1 | 75 | [14] |

| Trisubstituted Michael acceptor | β-keto ester | >20:1 | 84 | [15] |

| Methyl vinyl ketone | 2,5-dioxocyclohexane-1,4-dicarboxylate | Single diastereomer | - | [16] |

Cycloaddition Reactions

Alpha-beta unsaturated ketones are excellent partners in various cycloaddition reactions, providing access to a wide range of cyclic and polycyclic structures.

As electron-deficient dienophiles, α,β-unsaturated ketones readily participate in [4+2] cycloaddition reactions with electron-rich dienes.[15] The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity.[17]

Table 4: Enantioselective Catalytic Diels-Alder Reaction of α,β-Unsaturated Ketones

| Ketone Dienophile | Diene | Catalyst | ee (%) | Reference |

| (E)-Pent-3-en-2-one | Cyclopentadiene | Chiral Amine | 92 | [18] |

| Ethyl vinyl ketone | Isoprene | Chiral Amine | 98 | [18] |

| Benzyl vinyl ketone | 1,3-Butadiene | Chiral Amine | 90 | [18] |

Upon photochemical excitation, enones can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings.[19] This reaction is a powerful tool for the synthesis of strained ring systems. Intramolecular versions of this reaction are particularly useful for constructing complex polycyclic frameworks.[20]

Table 5: Quantum Yields for Intramolecular [2+2] Photocycloadditions of Enones

| Substrate | Conditions | Quantum Yield (Φ) | Reference |

| 3-(But-3-en-1-yl)cyclohex-2-en-1-one | Direct irradiation, λ=368 nm | 0.38 | [20] |

| 2-(Allyloxy)cyclohex-2-enone | Visible light, chiral Rh catalyst | 0.005 | [21] |

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed pericyclic reaction of divinyl ketones that produces cyclopentenones.[22] The reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate.[19]

Materials:

-

Divinyl ketone

-

Lewis acid (e.g., SnCl₄, FeCl₃) or Brønsted acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve the divinyl ketone in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting cyclopentenone by column chromatography.[23]

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[9] This reaction is highly valuable for the construction of five-membered rings.

Table 6: Substrate Scope and Yields for the Pauson-Khand Reaction

| Alkene | Alkyne | Catalyst | Yield (%) | Reference |

| Norbornene | Phenylacetylene | Co₂(CO)₈ | 90 | [24] |

| Ethylene | 1-Hexyne | [Rh(CO)₂Cl]₂ | 85 | [4] |

| Cyclopentene | Trimethylsilylacetylene | Co₂(CO)₈ | 75 | [24] |

Alpha-Beta Unsaturated Ketones in Biological Systems and Drug Development

The electrophilic nature of the α,β-unsaturated ketone moiety makes it a "Michael acceptor" that can react with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[21] This covalent interaction can lead to the irreversible inhibition of enzyme activity, a mechanism that is increasingly being exploited in drug design.[5]

Covalent Inhibition of Cysteine Proteases

Many α,β-unsaturated ketone-containing natural products and synthetic compounds exhibit potent biological activity by acting as covalent inhibitors of enzymes, particularly cysteine proteases.[25] The irreversible nature of this inhibition can lead to enhanced potency and prolonged duration of action.

Modulation of Signaling Pathways

Alpha-beta unsaturated ketones can modulate various cellular signaling pathways, often through their ability to react with key regulatory proteins.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[26] Electrophiles, including some α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[3] Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.[23]

The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Parthenolide (B1678480), a sesquiterpene lactone containing an α,β-unsaturated ketone moiety, is a well-known inhibitor of the NF-κB pathway.[27] It is believed to act by covalently modifying and inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[28]

References

- 1. benchchem.com [benchchem.com]

- 2. Aldol Condensation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. Robinson annulation - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. homework.study.com [homework.study.com]

- 14. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The first general enantioselective catalytic Diels-Alder reaction with simple alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes | Semantic Scholar [semanticscholar.org]

- 23. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium of β-Ketoenamines: A Technical Guide on 4-Phenylamino-pent-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the tautomeric equilibrium of β-ketoenamines, with a specific focus on the model compound 4-phenylamino-pent-3-en-2-one. This document provides a comprehensive overview of the structural dynamics, quantitative analysis of the tautomeric forms, and detailed experimental and computational methodologies for the study of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction to Tautomerism in β-Ketoenamines

β-Ketoenamines, also known as β-enaminones, are a class of organic compounds characterized by a vinylogous amide or vinylogous amine and ketone functional group. A key feature of these molecules is their existence as a mixture of tautomers in equilibrium. The primary tautomeric forms for a compound like 4-phenylamino-pent-3-en-2-one are the keto-amine and the enol-imine forms. The position of this equilibrium is a critical determinant of the compound's chemical reactivity, physical properties, and biological activity.

The tautomerism involves the migration of a proton and the concomitant shift of double bonds. In the case of 4-phenylamino-pent-3-en-2-one, the equilibrium is predominantly shifted towards the keto-amine tautomer, which is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.[1][2][3][4] This stabilization plays a crucial role in the overall stability and preferred conformation of the molecule.

Tautomeric Equilibrium of 4-Phenylamino-pent-3-en-2-one

The tautomeric equilibrium for 4-phenylamino-pent-3-en-2-one can be represented as follows:

Caption: Tautomeric equilibrium between the keto-amine and enol-imine forms of 4-phenylamino-pent-3-en-2-one.

Computational studies have shown that the keto-amine form is the more stable tautomer.[1][2][3][4] This is largely attributed to the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring-like structure.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (Keq). For the enol-imine to keto-amine tautomerization of 4-phenylamino-pent-3-en-2-one, a theoretically computed equilibrium constant has been reported.

| Compound | Tautomeric Equilibrium | Keq | Temperature (K) | Method |

| 4-Phenylamino-pent-3-en-2-one | Enol-Imine ⇌ Keto-Amine | 0.0192 | 298.15 | Computational (DFT) |

Table 1: Tautomeric Equilibrium Constant for 4-Phenylamino-pent-3-en-2-one. [4]

The low value of Keq indicates that the equilibrium lies significantly towards the more stable keto-amine form at room temperature. The equilibrium is dynamic and can be influenced by various factors such as solvent polarity and temperature. Generally, for β-dicarbonyl compounds, increasing solvent polarity favors the keto form, while increasing temperature can also shift the equilibrium.

Experimental Protocols

Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one

A common and efficient method for the synthesis of 4-phenylamino-pent-3-en-2-one is the condensation reaction between acetylacetone (B45752) and aniline (B41778).

Materials:

-

Acetylacetone (1 equivalent)

-

Aniline (1 equivalent)

-

Toluene or Benzene (solvent)

-

Acid catalyst (e.g., concentrated H₂SO₄, a few drops)

-

Dean-Stark apparatus

-

Standard laboratory glassware for reflux and crystallization

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve acetylacetone and aniline in toluene.

-

Add a few drops of a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected (typically 2-4 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of methanol (B129727) and ether) to yield crystalline (Z)-4-(phenylamino)this compound.

Caption: Experimental workflow for the synthesis of 4-phenylamino-pent-3-en-2-one.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. The keto-amine and enol-imine tautomers will have distinct signals in the ¹H and ¹³C NMR spectra.

Procedure:

-

Sample Preparation: Prepare solutions of 4-phenylamino-pent-3-en-2-one of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate solvent effects.

-

¹H NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.

-

Integrate the signals corresponding to unique protons of each tautomer. For example, the vinyl proton of the keto-amine form and the methylene (B1212753) protons of the enol-imine form can be used.

-

-

Calculation of Tautomer Ratio: The mole fraction (χ) of each tautomer can be calculated from the integrated areas of their respective signals. For a two-component equilibrium:

-

χ_keto = I_keto / (I_keto + I_enol)

-